3-Chloro-1-(4-fluorophenyl)butan-2-one
Description
3-Chloro-1-(4-fluorophenyl)butan-2-one is a chlorinated fluorophenyl ketone with a four-carbon backbone. Its structure comprises a butan-2-one core (a ketone at position 2), a 4-fluorophenyl group at position 1, and a chlorine substituent at position 3.
Properties
CAS No. |
24765-65-9 |
|---|---|
Molecular Formula |
C10H10ClFO |
Molecular Weight |
200.64 g/mol |
IUPAC Name |
3-chloro-1-(4-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)10(13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
NPYLMWQSHYGYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(4-fluorophenyl)butan-2-one typically involves the reaction of 4-fluorobenzene with 4-chlorobutyryl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is a Friedel-Crafts acylation, which is a common method for introducing acyl groups into aromatic compounds .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-1-(4-fluorophenyl)butan-2-one may involve large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phase-transfer catalysts (PTCs) can enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(4-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
3-Chloro-1-(4-fluorophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-1-(4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and pharmaceutical development .
Comparison with Similar Compounds
(Z)-3-Chloro-1-(4-fluorophenyl)-4,4-dimethylpent-2-en-1-one
Structural Differences :
- Contains an α,β-unsaturated ketone (pent-2-en-1-one backbone) with 4,4-dimethyl branching.
- The Z-configuration of the double bond enhances steric hindrance and planar rigidity.
Key Data :
- Melting Point: 54–55 °C (higher than non-unsaturated analogs due to improved crystal packing) .
- Synthesis : Prepared via one-pot synthesis with 88% yield, purified via flash chromatography .
- Applications : Used in organic synthesis; the unsaturated backbone may facilitate conjugate addition reactions.
Comparison :
The target compound lacks unsaturation and branching, likely resulting in lower melting points and distinct reactivity.
4-(4-Hydroxyphenyl)butan-2-one
Structural Differences :
- Features a hydroxyl group instead of chlorine and fluorine on the phenyl ring.
Key Data :
1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone
Structural Differences :
- Substitutions on the phenyl ring (3-Cl, 4-F vs. 4-F) and 2,2-dimethyl branching on the ketone chain.
Key Data :
Comparison :
The target compound’s simpler structure may improve synthetic accessibility and substrate compatibility in reactions.
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Structural Differences :
- Incorporates a piperazine ring, introducing hydrogen-bonding capability and basicity.
Key Data :
- Molecular Weight : 270.73 g/mol (higher due to the piperazine moiety) .
- Applications : Discontinued commercial availability suggests niche research applications, possibly in drug discovery.
Comparison :
The absence of a piperazine ring in the target compound simplifies its structure but may limit bioactivity.
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
Structural Differences :
- Bromine at position 2 and chlorine at position 4 on the chain; 4-chlorophenyl substituent.
Key Data :
- Reactivity : Bromine’s superior leaving-group ability may enhance nucleophilic substitution rates compared to chlorine .
- Commercial Availability : Offered in bulk for research and production .
Comparison :
The target compound’s single chlorine substituent and fluorophenyl group may result in milder reactivity and distinct electronic effects.
3-Chloro-4'-fluoropropiophenone
Structural Differences :
- Shorter chain (propan-1-one vs. butan-2-one) with chlorine at position 3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
